Cyanoguanidine-15N4
Overview
Description
Cyanoguanidine-15N4, also known as dicyandiamide-15N4, is a nitrogen-enriched heterocyclic compound. It is characterized by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (\(^{15}N\)). This isotopic labeling enhances its utility in scientific investigations due to its unique isotopic signature .
Mechanism of Action
Target of Action
Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .
Mode of Action
Cyanoguanidines, a group to which this compound belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .
Biochemical Pathways
Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.
Biochemical Analysis
Biochemical Properties
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling
Cellular Effects
Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyanoguanidine-15N4 typically involves the reaction of ammonia containing the nitrogen-15 isotope with cyanamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cyanoguanidine-15N4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents.
Substitution: Various nucleophiles; conditions: solvent-dependent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanamide derivatives, while reduction can produce amines .
Scientific Research Applications
Cyanoguanidine-15N4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.
Biology: Utilized in isotope labeling studies to trace nitrogen atoms in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of barbiturates.
Industry: Employed in the production of fertilizers and as a curing agent for epoxy resins
Comparison with Similar Compounds
Uniqueness: Cyanoguanidine-15N4 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in scientific research for tracing nitrogen atoms in various chemical and biological processes. This isotopic signature sets it apart from other cyanoguanidines .
Properties
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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